molecular formula C13H20N2O2 B2541002 Tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate CAS No. 2248343-95-3

Tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate

Cat. No.: B2541002
CAS No.: 2248343-95-3
M. Wt: 236.315
InChI Key: KDZJRTASDFWEPK-UHFFFAOYSA-N
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Description

“Tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a propan-2-ylamino group attached to the 6-position of the pyridine, and a tert-butyl ester group attached to the 3-position of the pyridine .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The pyridine ring is aromatic and would contribute to the compound’s stability and solubility in organic solvents. The amine and ester groups could participate in hydrogen bonding, influencing the compound’s solubility in water .

Future Directions

The study of pyridine derivatives is a rich field with many potential applications in pharmaceuticals and materials science. Future research could explore the synthesis, characterization, and application of this compound .

Properties

IUPAC Name

tert-butyl 6-(propan-2-ylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)15-11-7-6-10(8-14-11)12(16)17-13(3,4)5/h6-9H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJRTASDFWEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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